molecular formula C14H14O B6370799 5-(3-Methylphenyl)-3-methylphenol CAS No. 1261961-78-7

5-(3-Methylphenyl)-3-methylphenol

Cat. No.: B6370799
CAS No.: 1261961-78-7
M. Wt: 198.26 g/mol
InChI Key: YEJRQRBLSBFFHH-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-3-methylphenol is a substituted phenolic compound featuring a benzene ring with a methyl group at position 3 and a 3-methylphenyl group at position 5. Its molecular formula is C₁₄H₁₄O, with a molar mass of 198.26 g/mol.

Properties

IUPAC Name

3-methyl-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRQRBLSBFFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683671
Record name 3',5-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-78-7
Record name 3',5-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3-methylphenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 3-methylphenylboronic acid is coupled with 3-methylphenol in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives with reduced aromatic rings.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

5-(3-Methylphenyl)-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-(3-Methylphenyl)-3-methylphenol, differing in substituents or functional groups. These differences significantly impact their physicochemical properties and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Properties/Applications Source
This compound C₁₄H₁₄O 198.26 Methyl at C3 (main ring); 3-methylphenyl at C5 Moderate polarity; potential use in polymer additives
5-(3-Fluoro-4-methylphenyl)-3-methylphenol C₁₄H₁₃FO 216.25 Fluoro at C3 and methyl at C4 on phenyl substituent Increased electronegativity; enhanced bioactivity in medicinal chemistry
3-(3-Chloro-5-fluorophenyl)-5-methylphenol C₁₃H₉ClF₂O 266.66 Chloro at C3, fluoro at C5 on phenyl substituent Higher molecular weight; potential antimicrobial agent
2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol C₁₅H₁₆O₄ 260.28 Methoxy at C5, ether linkage at C2 Improved solubility in polar solvents; antioxidant applications

Key Structural and Functional Differences

Halogen Substitution Effects: The fluoro and chloro derivatives (e.g., 5-(3-Fluoro-4-methylphenyl)-3-methylphenol and 3-(3-Chloro-5-fluorophenyl)-5-methylphenol) exhibit higher electronegativity and molecular mass compared to the parent compound. The chloro substituent in 3-(3-Chloro-5-fluorophenyl)-5-methylphenol may confer antimicrobial properties, as seen in chlorinated phenolic derivatives .

Ether and Methoxy Modifications: The methoxy group in 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol increases hydrophilicity and oxidative stability, suggesting utility in antioxidant formulations .

Steric and Electronic Effects: Bulkier substituents (e.g., trifluoromethyl groups in unrelated analogues like [5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl]methanol) introduce steric hindrance and electron-withdrawing effects, altering reactivity profiles .

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